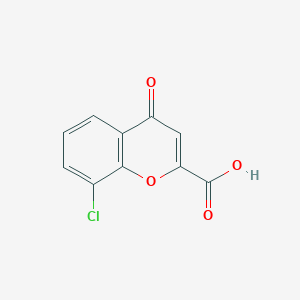![molecular formula C28H34O6 B231258 [(1S,2R,4S,10R,11R,16R)-6-(Furan-3-yl)-1,7,11,15,15-pentamethyl-5,14-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-18-yl] acetate CAS No. 18385-59-6](/img/structure/B231258.png)
[(1S,2R,4S,10R,11R,16R)-6-(Furan-3-yl)-1,7,11,15,15-pentamethyl-5,14-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-18-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epoxyazadiradione is a limonoid compound derived from the neem tree (Azadirachta indica). It has garnered significant attention due to its potent biological activities, particularly its anti-cancer and anti-inflammatory properties . This compound is characterized by an epoxy group across positions 14 and 15 of the azadiradione structure .
Preparation Methods
Epoxyazadiradione can be isolated from neem fruits using an automated and rapid medium pressure liquid chromatography (MPLC)-based protocol . The compound is then quantified using high-performance liquid chromatography (HPLC) . This method ensures the efficient and high-yield isolation of epoxyazadiradione, making it suitable for both research and industrial applications.
Chemical Reactions Analysis
Epoxyazadiradione undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of epoxyazadiradione can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Epoxyazadiradione has been extensively studied for its scientific research applications. In the field of medicine, it has shown promising anti-cancer activity, particularly against breast cancer and head and neck squamous cell carcinoma . The compound induces apoptosis and inhibits cell migration, angiogenesis, and tumor growth . Additionally, epoxyazadiradione exhibits anti-inflammatory properties by inhibiting the activity of macrophage migration inhibitory factor (MIF), making it a potential therapeutic agent for inflammatory diseases .
Mechanism of Action
The mechanism of action of epoxyazadiradione involves the inhibition of the PI3K/Akt pathway, leading to mitochondrial depolarization and caspase-dependent apoptosis . This compound also inhibits the expression of pro-angiogenic and pro-metastatic genes such as Cox2, OPN, VEGF, and MMP-9 . Furthermore, epoxyazadiradione modulates the expression of lncRNAs and induces reactive oxygen species (ROS) generation, contributing to its anti-cancer effects .
Comparison with Similar Compounds
Epoxyazadiradione is unique among limonoids due to its potent biological activities. Similar compounds include azadiradione, nimbolide, and gedunin, all of which are derived from the neem tree . While these compounds also exhibit anti-cancer and anti-inflammatory properties, epoxyazadiradione has shown stronger activity in various cancer cell lines and models . This makes it a particularly valuable compound for further research and potential therapeutic applications.
Properties
CAS No. |
18385-59-6 |
|---|---|
Molecular Formula |
C28H34O6 |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
[(1S,2R,4S,6S,7S,10R,11R,16R,18R)-6-(furan-3-yl)-1,7,11,15,15-pentamethyl-5,14-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-18-yl] acetate |
InChI |
InChI=1S/C28H34O6/c1-15(29)33-20-13-18-24(2,3)19(30)8-10-25(18,4)17-7-11-26(5)21(16-9-12-32-14-16)22(31)23-28(26,34-23)27(17,20)6/h8-10,12,14,17-18,20-21,23H,7,11,13H2,1-6H3/t17-,18+,20-,21-,23-,25-,26+,27+,28-/m1/s1 |
InChI Key |
NEYCGDYQBQONFC-GGPFZBFUSA-N |
SMILES |
CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C45C(O4)C(=O)C(C5(CC3)C)C6=COC=C6)C)C)(C)C |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@H]2[C@](C=CC(=O)C2(C)C)([C@@H]3[C@@]1([C@]45[C@H](O4)C(=O)[C@H]([C@@]5(CC3)C)C6=COC=C6)C)C |
Canonical SMILES |
CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C45C(O4)C(=O)C(C5(CC3)C)C6=COC=C6)C)C)(C)C |
Synonyms |
epoxyazadiradione |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;nickel](/img/structure/B231217.png)



